7-Brom-5-Fluor-1H-Indol

Übersicht

Beschreibung

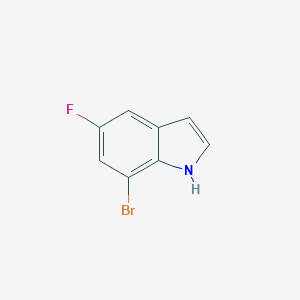

7-Bromo-5-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and fluorine atoms substituted at the 7th and 5th positions, respectively. This specific substitution pattern imparts unique chemical properties and potential biological activities to the compound.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-fluoro-1H-indole has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.

Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

7-Bromo-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives in general have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 7-bromo-5-fluoro-1H-indole may have diverse molecular and cellular effects.

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and fluorine sources under controlled conditions. For example, the reaction of 5-fluoroindole with bromine in the presence of a catalyst such as iron(III) bromide can yield 7-bromo-5-fluoro-1H-indole.

Industrial Production Methods

In an industrial setting, the production of 7-bromo-5-fluoro-1H-indole may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, purification, and crystallization steps to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5-fluoro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or fluorine sources in the presence of catalysts.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-7-fluoro-1H-indole

- 5-Fluoro-1H-indole

- 7-Bromo-1H-indole

Uniqueness

7-Bromo-5-fluoro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

7-Bromo-5-fluoro-1H-indole (7-BFI) is a heterocyclic aromatic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents at the 7th and 5th positions, respectively. This unique substitution pattern imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C₈H₅BrFN, with a molar mass of approximately 214.03 g/mol.

Indole derivatives, including 7-BFI, exhibit a broad spectrum of biological activities. The mechanisms through which these compounds exert their effects involve interactions with various biochemical pathways:

- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication through modulation of host immune responses and direct antiviral effects.

- Antimicrobial Activity : 7-BFI has demonstrated antibacterial properties against various pathogens, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Biological Activities

The following table summarizes the biological activities associated with 7-bromo-5-fluoro-1H-indole:

| Activity Type | Description |

|---|---|

| Antiviral | Exhibits potential against viruses such as influenza and HIV by inhibiting replication. |

| Antimicrobial | Demonstrates antibacterial properties against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in certain cancer cell lines; potential for use in cancer therapy. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory cytokines. |

| Antioxidant | Exhibits free radical scavenging activity, contributing to cellular protection mechanisms. |

Case Studies and Research Findings

- Antiviral Properties : A study highlighted the efficacy of indole derivatives, including 7-BFI, against influenza viruses. The compound was found to modulate host immune responses effectively, enhancing antiviral activity through the induction of interferon-stimulated genes (ISGs) that mediate antiviral functions .

- Antimicrobial Activity : In vitro studies demonstrated that 7-BFI exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes.

- Anticancer Effects : Research conducted on various cancer cell lines revealed that 7-BFI induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins. This suggests its potential role as a therapeutic agent in oncology .

- Safety Profile : Early assessments indicated that 7-BFI has a favorable safety profile, showing no significant toxicity in standard Ames tests or micronucleus assays, which evaluate mutagenicity and genotoxicity .

Eigenschaften

IUPAC Name |

7-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFQRPHXMTJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397342 | |

| Record name | 7-bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408355-23-7 | |

| Record name | 7-bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.